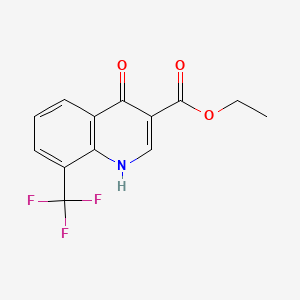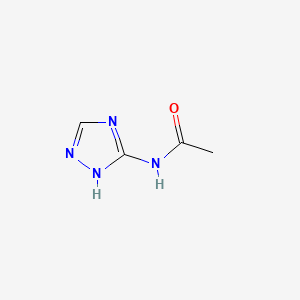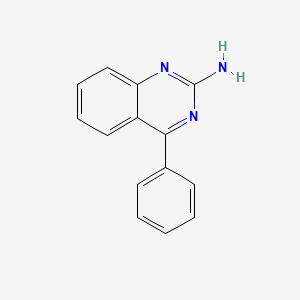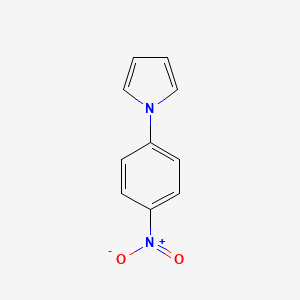
1-(4-Nitrophenyl)-1H-pyrrole
描述
1-(4-Nitrophenyl)-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 4-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions: 1-(4-Nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The pyrrole ring can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-(4-Aminophenyl)-1H-pyrrole.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrrole derivatives.
科学研究应用
1-(4-Nitrophenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(4-Nitrophenyl)-1H-pyrrole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects or toxicity.
相似化合物的比较
- **1-(4-Nit
属性
IUPAC Name |
1-(4-nitrophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-12(14)10-5-3-9(4-6-10)11-7-1-2-8-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCFKNYSCGRNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196482 | |
| Record name | 1-(4-(Hydroxy(oxido)amino)phenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4533-42-0 | |
| Record name | 1-(4-(Hydroxy(oxido)amino)phenyl)-1H-pyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004533420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4533-42-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-(Hydroxy(oxido)amino)phenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Nitrophenyl)-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the key structural features of 1-(4-Nitrophenyl)-1H-pyrrole and how do they influence its crystal packing?
A1: this compound is characterized by a planar pyrrole ring linked to a 4-nitrophenyl group. X-ray crystallography studies revealed that the compound crystallizes centrosymmetrically with two independent molecules in the asymmetric unit []. While both the pyrrole and phenyl rings are planar, the nitro group exhibits a slight twist out of the phenyl plane. Notably, the absence of methyl substituents in this compound compared to its 2,5-dimethyl derivative leads to greater molecular planarity []. The crystal packing is primarily governed by C—Η—π interactions, where the pyrrole ring acts as an acceptor for hydrogen atoms from neighboring molecules, forming chains.
Q2: How does the presence of a nitro group in this compound affect its properties compared to unsubstituted phenylpyrroles?
A2: The nitro group is a strong electron-withdrawing group, significantly impacting the electronic properties of the molecule. While not directly explored in the provided research, this electron-withdrawing nature can influence the reactivity of the pyrrole ring, affecting its ability to undergo polymerization reactions []. Furthermore, the nitro group can alter the acid/base characteristics of the molecule, potentially influencing its interactions with other molecules and its performance in various applications [].
Q3: Can this compound be used as a building block for conducting polymers?
A3: While the provided research doesn't directly investigate the polymerization of this compound, a related study [] explores the optoelectrochemical properties of a copolymer incorporating a derivative of this compound, 2,5-di(4-methylthiophen-2-yl)-1-(4-nitrophenyl)-1H-pyrrole. The successful copolymerization and the observed optoelectrochemical behavior suggest that this compound derivatives hold potential as building blocks for conducting polymers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


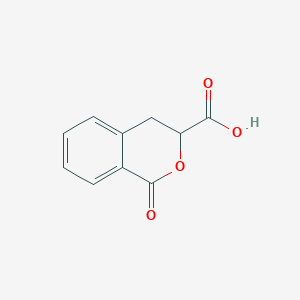
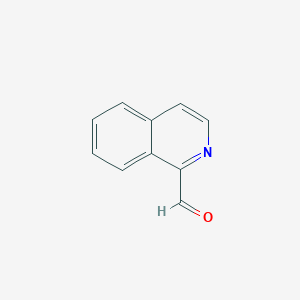
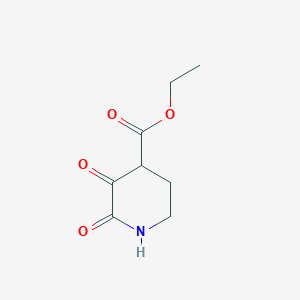


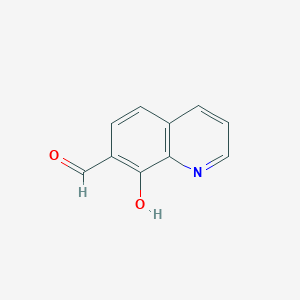

![6-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1296196.png)
